molecular formula C19H39BrO9 B1676803 m-PEG9-bromide CAS No. 125562-30-3

m-PEG9-bromide

Cat. No. B1676803
M. Wt: 491.4 g/mol
InChI Key: UVVCGSZTSMUNGX-UHFFFAOYSA-N
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Description

M-PEG9-bromide, also known as 28-bromo-2,5,8,11,14,17,20,23,26-nonaoxaoctacosane, is a derivative of polyethylene glycol (PEG) with a bromide group . It has a molecular formula of C19H39BrO9 .


Synthesis Analysis

M-PEG9-bromide is a PEG-based PROTAC linker and can be used in the synthesis of a series of PROTACs . The bromide (Br) group in m-PEG9-bromide is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The IUPAC name for m-PEG9-bromide is 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane . The canonical SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCOCCBr .


Chemical Reactions Analysis

The bromide group in m-PEG9-bromide is a very good leaving group for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

M-PEG9-bromide has a molecular weight of 491.4 g/mol . It has 0 hydrogen bond donor count, 9 hydrogen bond acceptor count, and 26 rotatable bond count . The exact mass is 490.17775 g/mol . The topological polar surface area is 83.1 Ų . It has a heavy atom count of 29 .

Scientific Research Applications

Biomedical and Biotechnological Applications

  • Protein and Bioactive Molecule Modification : PEG derivatives are used to modify proteins and other bioactive molecules, tailoring their properties for specific applications. This includes improving solubility, activity in organic solvents, and conferring new molecular functions (Inada et al., 1995).

Drug and Gene Delivery

  • PEGylation for Improved Delivery : Surface coating of nanoparticles with PEG (PEGylation) enhances the efficiency of drug and gene delivery to target cells and tissues. PEGylation has been instrumental in improving systemic circulation time and reducing immunogenicity (Suk et al., 2016).

Peptide and Protein PEGylation

  • Enhanced Stability and Distribution : PEGylation of peptides and proteins shields antigenic and immunogenic epitopes, prevents proteolytic degradation, and alters biodistribution by increasing the size of the polypeptide, thereby affecting renal filtration (Roberts et al., 2002).

Nanotechnology

  • Gold Nanorod Surface Chemistry : Functionalization of gold nanorods with PEG derivatives influences their stability in biological media and their interaction with cells, impacting cellular uptake and gene expression (Grabinski et al., 2011).

PEG in Bioconjugation and Drug Delivery

  • Improved Efficacy in Therapeutics : The conjugation of PEG to various proteins and molecules, known as PEGylation, has been extensively used to improve the efficacy of therapeutics. This involves enhancing circulating half-lives and reducing immunogenicity (Chapman, 2002).

Molecular and Cellular Biology

  • Cell Cycle Regulation in Plants : PEG treatment in plant tissue cultures is used to study mechanisms of osmotic stress tolerance, affecting gene expression related to the cell cycle and stress response (Elmaghrabi et al., 2017).

Chemistry and Synthesis

  • Catalytic Applications : PEG derivatives are employed as catalysts in chemical reactions, enhancing selectivity and efficiency in various synthesis processes (Du et al., 2008).

Surface Modification

  • Biomaterial Surface Grafting : PEG derivatives are used for covalent grafting onto surfaces to improve biocompatibility and reduce protein adsorption, beneficial in biomedical applications (Jo & Park, 2000).

Genomics and CRISPR Technology

  • CRISPR/Cas9 Delivery : Nanocarriers made from PEG derivatives facilitate the delivery of CRISPR/Cas9 complexes into cells, enhancing genome editing efficiency (Yue et al., 2018).

Safety And Hazards

The safety data sheet for m-PEG9-bromide indicates that it may cause burns of eyes, skin, and mucous membranes . It is extremely flammable, and its containers may explode when heated . Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

M-PEG9-bromide is a PEG linker containing a bromide group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . This makes m-PEG9-bromide a promising compound for future research and development in the field of chemistry and drug delivery .

properties

IUPAC Name

1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39BrO9/c1-21-4-5-23-8-9-25-12-13-27-16-17-29-19-18-28-15-14-26-11-10-24-7-6-22-3-2-20/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVCGSZTSMUNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39BrO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG9-bromide

CAS RN

125562-30-3
Record name 1-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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